2-Bromo-5-ethoxybenzylalcohol

Description

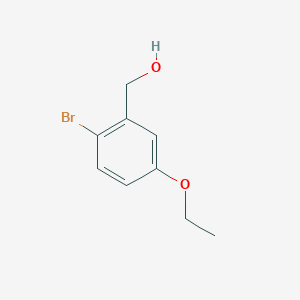

2-Bromo-5-ethoxybenzylalcohol is a brominated benzyl alcohol derivative featuring an ethoxy substituent at the 5-position and a bromine atom at the 2-position of the benzene ring. Based on structural analogs such as 5-bromo-2-methoxybenzyl alcohol (C₈H₉BrO₂, MW 217.06) and 2-ethoxybenzyl alcohol (C₉H₁₂O₂, MW 152.19), the molecular formula of this compound is likely C₉H₁₁BrO₂ with a calculated molecular weight of 231.09 .

This compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the bromine as a leaving group and the ethoxy moiety for solubility modulation .

Properties

IUPAC Name |

(2-bromo-5-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHSPLBUTKPCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-ethoxybenzylalcohol typically involves the bromination of 5-ethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-5-ethoxybenzylalcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 2-bromo-5-ethoxybenzaldehyde, while reduction with LiAlH4 would produce 5-ethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-5-ethoxybenzylalcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzylalcohol depends on its specific application. In chemical reactions, the bromine atom and the ethoxy group play crucial roles in determining the reactivity and selectivity of the compound. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

Key Observations:

Bromine vs. Non-Brominated Analogs: Bromine increases molecular weight and introduces reactivity for cross-coupling (e.g., Suzuki reactions) or nucleophilic substitutions. Non-brominated analogs like 2-ethoxybenzyl alcohol lack this reactivity but may exhibit better stability .

Ethoxy vs. Hydroxy (OH) groups, as in 5-bromo-2-hydroxybenzyl alcohol, improve water solubility but reduce stability in acidic environments .

Positional Effects : Substituents at the 2- and 5-positions may influence electronic effects on the aromatic ring. For example, para-substituted ethoxy groups (relative to bromine) could alter resonance stabilization or steric interactions .

Biological Activity

2-Bromo-5-ethoxybenzylalcohol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a bromine atom and an ethoxy group attached to a benzyl alcohol structure. Its chemical formula is C10H13BrO, and it can be represented as follows:

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzyl alcohol derivatives have been reported to possess activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5.48 mg/L |

| Staphylococcus aureus | 39.0 mg/L |

| Candida albicans | 28.8 mg/L |

| Aspergillus niger | 76.8 mg/L at pH 6 |

These findings suggest that this compound may exhibit similar antimicrobial effects, particularly in acidic conditions where its activity is enhanced .

The proposed mechanism of action for compounds like this compound involves the disruption of microbial cell membranes, leading to cell lysis. This is supported by the observation that benzyl alcohol derivatives can uncouple oxidative phosphorylation in microorganisms, thereby inhibiting their growth .

Case Studies

A notable case study involved the use of benzyl alcohol in stabilizing pharmaceutical formulations containing bispecific antibodies. The study highlighted the importance of structural modifications in enhancing the stability and efficacy of therapeutic agents .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate that brominated compounds may exhibit varying degrees of toxicity depending on their concentration and exposure routes. For example, acute dermal toxicity studies have shown a range of LD50 values for related brominated compounds, suggesting a need for careful evaluation in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.